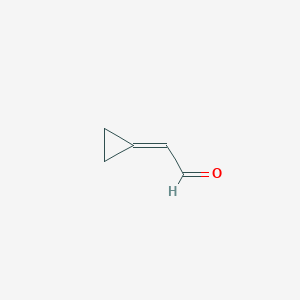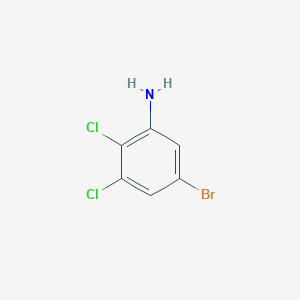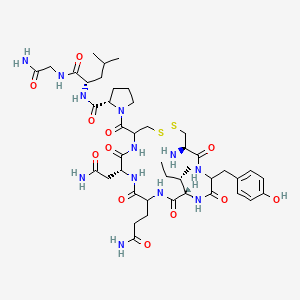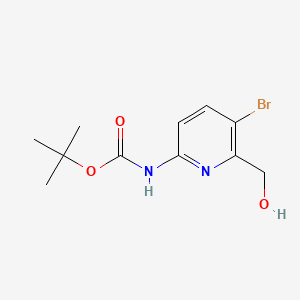![molecular formula C7H6BClN2O2 B13923128 (3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid: is a boronic acid derivative that features a 3-chloroimidazo[1,2-a]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated imidazo[1,2-a]pyridine with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: Its imidazo[1,2-a]pyridine core is a common scaffold in drug design, and the boronic acid group can enhance binding affinity to biological targets .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes .
Comparación Con Compuestos Similares
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring.
6-Chloroimidazo[1,2-b]pyridazine: A similar compound with a different heterocyclic core.
Uniqueness: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the boronic acid group. This combination provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H6BClN2O2 |
|---|---|
Peso molecular |
196.40 g/mol |
Nombre IUPAC |
(3-chloroimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4,12-13H |
Clave InChI |
PNKSLFBPMHRTMN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN2C(=NC=C2Cl)C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)


![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)






![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)



